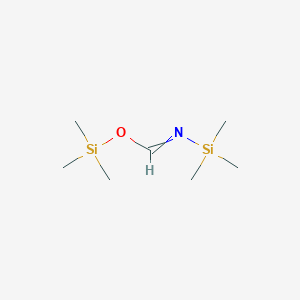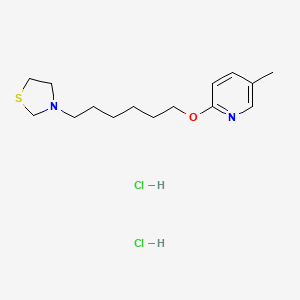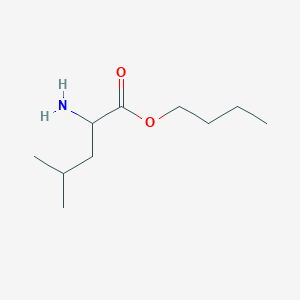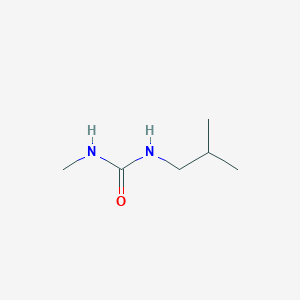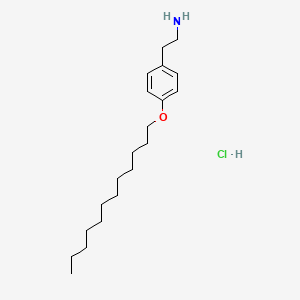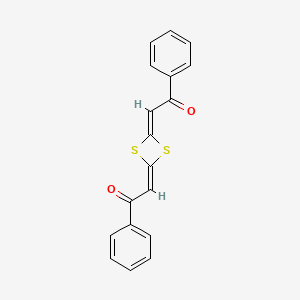
(2Z,2'Z)-2,2'-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) is an organic compound characterized by the presence of a dithietane ring and phenylethanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) typically involves the formation of the dithietane ring followed by the attachment of phenylethanone groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the dithietane ring through cyclization of appropriate precursors under controlled conditions.
Condensation Reactions: Attachment of phenylethanone groups via condensation reactions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for such compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) can undergo various chemical reactions, including:
Oxidation: The dithietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the phenylethanone moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the dithietane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Acid or base catalysts for condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithietane ring may yield sulfoxides, while reduction of the phenylethanone groups may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biology and medicine, compounds with dithietane rings and phenylethanone groups may exhibit interesting biological activities. Research may focus on their potential as therapeutic agents, including antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, such compounds can be used in the development of new materials with specific properties, such as polymers or coatings. Their chemical stability and reactivity make them suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) involves interactions with molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparación Con Compuestos Similares
Similar Compounds
(2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone): Unique due to its specific dithietane and phenylethanone structure.
Other Dithietane Compounds: Compounds with similar dithietane rings but different substituents.
Phenylethanone Derivatives: Compounds with phenylethanone groups but different ring structures.
Propiedades
Número CAS |
43155-37-9 |
|---|---|
Fórmula molecular |
C18H12O2S2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-(4-phenacylidene-1,3-dithietan-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C18H12O2S2/c19-15(13-7-3-1-4-8-13)11-17-21-18(22-17)12-16(20)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
XWUYZIWMZBIWOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=C2SC(=CC(=O)C3=CC=CC=C3)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


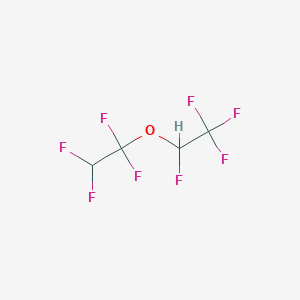

![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
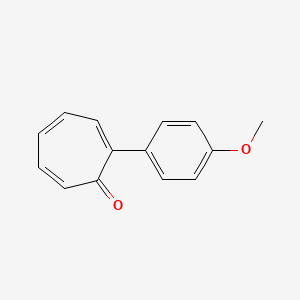



![2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate](/img/structure/B14660299.png)
